molecular formula C13H22N2O3 B14470452 Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)- CAS No. 66940-81-6

Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-

Cat. No.: B14470452
CAS No.: 66940-81-6
M. Wt: 254.33 g/mol
InChI Key: FTNKYOPECSBLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. This reaction is followed by cyclization to form the barbituric acid core .

Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry: Barbituric acid derivatives are used as building blocks in the synthesis of various heterocyclic compounds. They serve as intermediates in multi-component reactions to create complex molecules with potential pharmacological activities .

Biology: In biological research, these compounds are studied for their interactions with enzymes and receptors. They have been investigated as inhibitors of urease, an enzyme involved in nitrogen metabolism .

Medicine: Barbituric acid derivatives have historical significance as sedatives, hypnotics, and anticonvulsants. Although their use has declined due to the development of safer alternatives, they are still used in certain medical applications .

Industry: In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their reactivity and stability make them valuable in various chemical processes .

Mechanism of Action

The mechanism of action of barbituric acid derivatives involves the modulation of gamma-aminobutyric acid (GABA) receptors. At low doses, they enhance the inhibitory effects of GABA by increasing the opening frequency of chloride ion channels. At higher doses, they act as GABA agonists, directly activating the chloride channels and leading to increased neuronal inhibition .

Comparison with Similar Compounds

    Barbital: Another barbituric acid derivative with similar sedative properties.

    Phenobarbital: Known for its anticonvulsant activity.

    Thiopental: Used as an anesthetic agent.

Uniqueness: The unique structural features of barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-, such as the 5,5-diethyl and 1-(1,1-dimethylpropyl) groups, contribute to its distinct pharmacological profile. These modifications can influence its binding affinity to GABA receptors and its overall pharmacokinetic properties .

Properties

CAS No.

66940-81-6

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

5,5-diethyl-1-(2-methylbutan-2-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H22N2O3/c1-6-12(4,5)15-10(17)13(7-2,8-3)9(16)14-11(15)18/h6-8H2,1-5H3,(H,14,16,18)

InChI Key

FTNKYOPECSBLHC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(C)(C)CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.